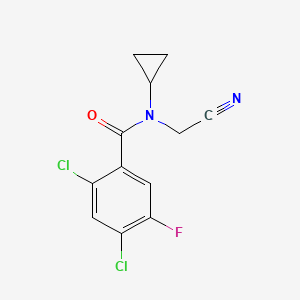

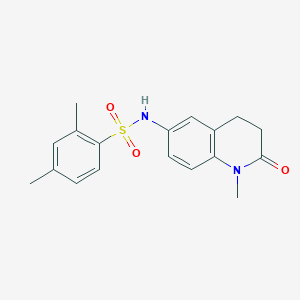

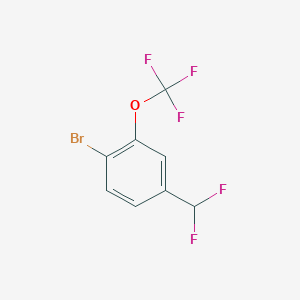

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Biological Evaluation

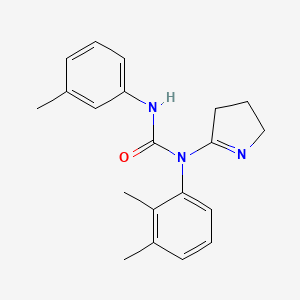

The first paper discusses the synthesis of a series of diaryl ureas, which are significant in medicinal chemistry. The compounds were designed using computer-aided techniques and synthesized for evaluation of their antiproliferative activity against various cancer cell lines. The study reports that most of the synthesized compounds showed significant effects, with one compound in particular demonstrating potent inhibitory activity comparable to the control drug sorafenib. This suggests that these urea derivatives could be potential BRAF inhibitors for further research .

Molecular Structure and Characterization

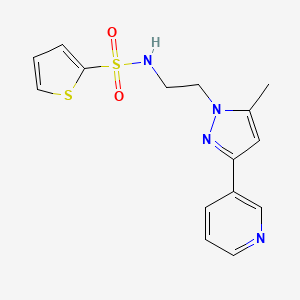

In the second paper, a triazol compound with a urea fragment was synthesized and characterized using various techniques including NMR, IR, and X-ray crystallography. Theoretical calculations using density functional theory (DFT) were in good agreement with the experimental data, indicating the accuracy of the computational methods. The study also explored the compound's behavior in different solvent media and predicted its nonlinear optical properties to be greater than those of urea. Additionally, the compound was screened for various biological activities, including antibacterial, antifungal, and antioxidant activities .

Chemical Reactions and Anion Binding

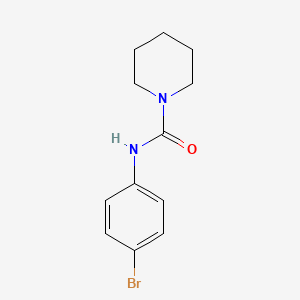

The third paper focuses on the anion coordination chemistry of protonated urea-based ligands. The study reports the reaction of these ligands with inorganic oxo-acids, leading to the formation of adducts with corresponding anions. The solid-state structures of these anion complexes were determined, revealing diverse hydrogen bond motifs. The research highlights the selectivity of these ligands for perchlorate anion when crystallized from a mixture of acids, which is of interest for understanding the binding preferences and potential applications of these urea derivatives .

Physical and Chemical Properties

While the provided papers do not directly discuss the physical and chemical properties of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea," they do provide insights into the properties of structurally related urea derivatives. These studies suggest that urea derivatives can have significant antiproliferative effects, can be characterized by a variety of spectroscopic and crystallographic techniques, and have the ability to form specific interactions with anions. The nonlinear optical properties and solvation behavior of these compounds are also of interest, as they contribute to the understanding of their physical properties and potential applications in various fields .

科学的研究の応用

Oxo-anion Binding

A study by Wu et al. (2007) explores the anion coordination chemistry of two protonated urea-based ligands, revealing their ability to form adducts with inorganic oxo-acids. This research demonstrates the compound's potential in creating a variety of hydrogen bond motifs, which could be valuable in designing new materials with specific anion binding properties (Wu et al., 2007).

Formation of Hydrogen-Bonded Complexes

Kagechika et al. (1996) designed a molecule that mimics guanylyl-guanosine, highlighting its capacity to form highly associated complexes through hydrogen bonding. This suggests its utility in biochemical applications where precise molecular interactions are crucial (Kagechika et al., 1996).

Unfolding and Dimerization of Heterocyclic Ureas

Research by Corbin et al. (2001) discusses the synthesis and conformational studies of heterocyclic ureas, detailing their unfolding to form multiply hydrogen-bonded complexes. Such studies can provide insights into the structural behavior of similar compounds in solvents, with implications for developing new materials or drugs (Corbin et al., 2001).

Skin Penetration Enhancers

Williams and Barry (1989) investigated urea analogues' role as skin penetration enhancers, providing a foundation for developing new transdermal drug delivery systems. This research highlights the compound's potential to enhance the permeation of drugs through the skin, making it a candidate for further pharmaceutical development (Williams & Barry, 1989).

Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in HCl solutions. Their findings suggest that these compounds can effectively inhibit corrosion, making them valuable for applications in materials science and engineering (Mistry et al., 2011).

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-7-4-9-17(13-14)22-20(24)23(19-11-6-12-21-19)18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYFWFJOLVTMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)